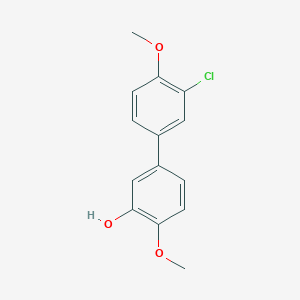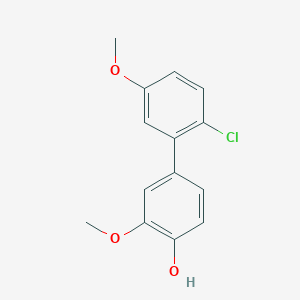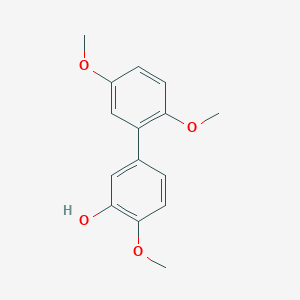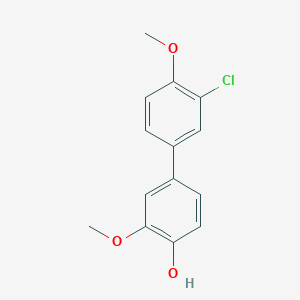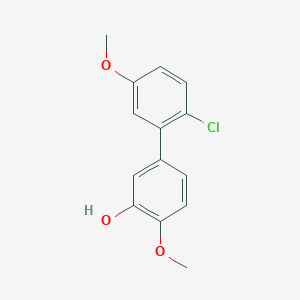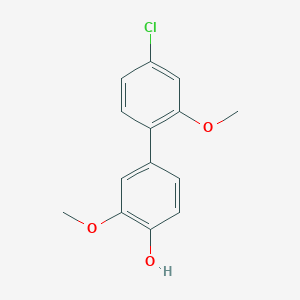
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is a compound that has been studied for its potential to be used in a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 246.24 g/mol and a melting point of 97°C. It is soluble in ethanol, acetone, and methanol, and insoluble in water. It is also known as 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 4-trifluoromethyl-2-methoxyphenol, 4-trifluoromethyl-2-hydroxy-1-methoxyphenyl, and 4-trifluoromethyl-2-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, has been studied for its potential to be used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 4-trifluoromethyl-2-methoxybenzaldehyde, 4-trifluoromethyl-2-methoxybenzene, and 4-trifluoromethyl-2-methoxybenzyl alcohol. It has also been studied for its potential to be used as an inhibitor of the enzyme cytochrome P450 2C19.
Wirkmechanismus
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is thought to act as an inhibitor of the enzyme cytochrome P450 2C19. This enzyme is involved in the metabolism of drugs and other compounds in the body. By inhibiting the enzyme, 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, can affect the metabolism of drugs and other compounds, potentially leading to different physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, have not been fully studied. However, some studies have shown that it can act as an inhibitor of the enzyme cytochrome P450 2C19, which can affect the metabolism of drugs and other compounds in the body. In addition, it has been suggested that this compound may have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, in laboratory experiments is that it is a relatively inexpensive and commercially available reagent. It is easy to synthesize and can be stored at room temperature. The main limitation is that it can be difficult to obtain high purity samples, as the compound is not always available in its purest form.
Zukünftige Richtungen
Future research on 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, could focus on further exploring its potential to be used in a variety of scientific research applications. Additionally, further studies could be conducted to better understand its biochemical and physiological effects, as well as its potential to be used as an inhibitor of cytochrome P450 2C19. Finally, further research could focus on developing more efficient and cost-effective methods of synthesizing the compound.
Synthesemethoden
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is synthesized by the reaction of 4-trifluoromethylphenol with sodium methoxide in methanol. The reaction is carried out at room temperature and yields a 95% pure product. The reaction is as follows:
4-Trifluoromethylphenol + Sodium methoxide → 2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%
Eigenschaften
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-8-10(4-7-12(13)18)9-2-5-11(6-3-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTYIZMPULFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685688 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1058138-68-3 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

